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Compound of Interest

Compound Name: 5-Nitro-1,3-benzodioxole

Cat. No.: B1580859 Get Quote

An Application Guide to the Comprehensive Characterization of 5-Nitro-1,3-benzodioxole

Introduction

5-Nitro-1,3-benzodioxole is a nitro-substituted derivative of the 1,3-benzodioxole

(methylenedioxybenzene) core structure, presenting as a yellow crystalline powder.[1][2] This

compound serves as a critical intermediate and precursor in the synthesis of a wide range of

biologically active molecules and is a valuable scaffold in pharmaceutical development.[1] The

presence of the electron-withdrawing nitro group significantly influences the chemical

properties of the aromatic ring, making it a versatile handle for further functionalization.[1]

Given its role in multi-step syntheses, the unequivocal confirmation of its identity, purity, and

stability is paramount. This application note provides a comprehensive guide for researchers

and drug development professionals, detailing robust analytical methodologies for the thorough

characterization of 5-Nitro-1,3-benzodioxole. We will explore a suite of orthogonal techniques,

explaining the causality behind experimental choices to ensure trustworthy and reproducible

results.

Molecular Identity and Physicochemical Properties
A foundational step in characterization is to confirm the basic molecular properties of the

compound.

Chemical Formula: C₇H₅NO₄[3][4]
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Molecular Weight: 167.12 g/mol [3][5]

CAS Number: 2620-44-2[3][4]

Appearance: Yellow crystalline powder[1][2]

Common Synonyms: 1,2-(Methylenedioxy)-4-nitrobenzene, 3,4-

Methylenedioxynitrobenzene[2][3]

Melting Point: Approximately 148-150 °C[6]

Caption: Molecular structure of 5-Nitro-1,3-benzodioxole.

Spectroscopic Characterization
Spectroscopic methods provide fingerprint information about the molecule's functional groups

and structural backbone.

Vibrational Spectroscopy (FTIR/FT-Raman)
Principle: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule.

Specific functional groups absorb IR radiation or scatter Raman light at characteristic

frequencies, providing a unique fingerprint. This is the first and most direct method to confirm

the presence of key functional moieties.

Key Insights: The analysis of 5-Nitro-1,3-benzodioxole reveals vibrations corresponding to the

nitro group (NO₂), the aromatic ring (C-H and C=C), and the benzodioxole system (C-O-C).

The nitro group stretches are particularly strong and diagnostic.
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Functional Group Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Reference

Nitro (NO₂)
Asymmetric Stretch

(νas)
1609 [7]

Nitro (NO₂)
Symmetric Stretch

(νs)

1437 (IR), 1430

(Raman)
[7]

Aromatic C-H Stretching >3000 [7]

Aromatic C-H
Out-of-plane Bending

(γCH)
872, 810, 719 [7][8]

Dioxole CH₂ Twisting ~1115 [8]

Dioxole C-O-C Stretching 1200-1000 [9]

Protocol: FTIR Analysis using KBr Pellet Method

Preparation: Gently grind 1-2 mg of the 5-Nitro-1,3-benzodioxole sample with ~200 mg of

dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar. The mixture should be

a fine, homogenous powder.

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10

tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.[8]

Scan: Acquire the spectrum, typically from 4000 to 400 cm⁻¹. A background scan of the

empty sample holder should be performed first. A resolution of 2-4 cm⁻¹ with 16 scans is

generally sufficient.[8]

Analysis: Identify the characteristic absorption bands and compare them with reference data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen

framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of

protons, while ¹³C NMR identifies the different carbon atoms.
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Key Insights: The aromatic region of the ¹H NMR spectrum is diagnostic. Due to the

substitution pattern, three distinct aromatic proton signals are expected. The dioxole methylene

protons will appear as a characteristic singlet.

Protocol: ¹H and ¹³C NMR Analysis

Sample Preparation: Dissolve 5-10 mg of 5-Nitro-1,3-benzodioxole in ~0.6 mL of a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully

dissolved.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or

higher).

Analysis:

¹H NMR (in DMSO-d₆):

δ ~7.91 ppm: Doublet of doublets (dd), 1H.

δ ~7.76 ppm: Doublet (d), 1H.

δ ~7.12 ppm: Doublet (d), 1H.

δ ~6.27 ppm: Singlet (s), 2H (corresponding to the O-CH₂-O protons).[10]

¹³C NMR: Expect signals for the seven distinct carbon atoms in the molecule. The carbons

attached to oxygen and the nitro group will be shifted accordingly. Reference spectra are

available in public databases.[2]

Chromatographic Purity and Identity Confirmation
Chromatographic techniques are essential for assessing the purity of the compound and

separating it from potential starting materials, by-products, or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS combines the separation power of gas chromatography with the detection

capabilities of mass spectrometry. It is ideal for analyzing volatile and thermally stable
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compounds like 5-Nitro-1,3-benzodioxole. The GC separates components based on their

boiling points and interactions with the column's stationary phase, while the MS fragments the

eluted compounds, providing a mass spectrum that serves as a molecular fingerprint.

Key Insights: The mass spectrum of 5-Nitro-1,3-benzodioxole will show a molecular ion peak

(M⁺) at m/z 167, corresponding to its molecular weight.[2][3] The fragmentation pattern

provides further structural confirmation. GC-MS is a powerful tool for identifying and quantifying

trace impurities.[11]

Protocol: GC-MS Analysis

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic

solvent such as ethyl acetate or dichloromethane.

Instrumentation:

GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m

x 0.25 mm, 0.25 µm film thickness), is suitable.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

GC Conditions:

Inlet Temperature: 250 °C.

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and

hold for 5 minutes. (This program should be optimized).

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

Source Temperature: 230 °C.

Analysis: The retention time confirms the compound's identity against a standard, and the

mass spectrum confirms its structure. Purity is assessed by integrating the peak area of the
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main component relative to any impurity peaks.

Expected Mass Spectrum Fragments:

m/z Interpretation

167 Molecular Ion [M]⁺

121 [M - NO₂]⁺

65 Aromatic fragment

High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a cornerstone technique for purity assessment of non-volatile or thermally

labile compounds. For 5-Nitro-1,3-benzodioxole, a reverse-phase method is highly effective,

separating compounds based on their hydrophobicity.

Key Insights: HPLC with a Diode Array Detector (DAD) or UV detector allows for the

quantification of the main peak and any impurities. The retention time is characteristic of the

compound under specific conditions, and the UV spectrum can aid in peak identification.

Protocol: Reverse-Phase HPLC Analysis

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a

compatible solvent (e.g., acetonitrile) to a concentration of ~0.5 mg/mL. Filter the solution

through a 0.45 µm syringe filter.

Instrumentation:

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Detector: DAD or UV detector set at an appropriate wavelength (e.g., 280 nm or the λmax

from a UV-Vis scan).

Mobile Phase and Gradient:

Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.
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Mobile Phase B: Acetonitrile (MeCN) with 0.1% acid.

Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then

return to initial conditions and equilibrate. (This should be optimized).

Flow Rate: 1.0 mL/min.

Analysis: The purity of the sample is determined by the area percentage of the main peak

relative to the total area of all peaks in the chromatogram.

Integrated Analytical Workflow
For comprehensive quality control of a new batch of 5-Nitro-1,3-benzodioxole, a structured

workflow is recommended. This ensures that both identity and purity are confirmed with a high

degree of confidence.
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Characterization Workflow for 5-Nitro-1,3-benzodioxole

New Sample Batch

FTIR Spectroscopy

Initial Screening

GC-MS Analysis

Confirm MW & Identity

Identity Confirmation?

¹H & ¹³C NMR

HPLC-UV/DAD

Definitive Structure & Purity

Purity Assessment?

Yes (Identity Confirmed)

Further Purification / Re-synthesis

No (Incorrect Material)

Release for Use

Yes (Purity ≥ 99%) No (Impure)

Click to download full resolution via product page

Caption: A logical workflow for the complete characterization of 5-Nitro-1,3-benzodioxole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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